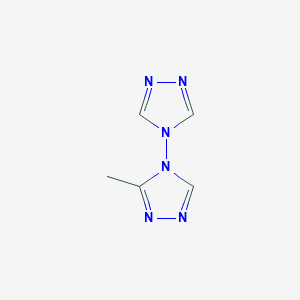

3-Methyl-4,4'-bi(1,2,4-triazole)

Description

Overview of Nitrogen-Rich Heterocyclic Compounds in Contemporary Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in a vast array of chemical disciplines, including medicinal chemistry, agrochemicals, and materials science. rsc.orgrsc.org Their prevalence stems from their unique structural and electronic properties, which allow for diverse chemical interactions and functionalities. nih.gov In recent years, there has been a significant surge in research focused on nitrogen-rich heterocycles, which are characterized by a high proportion of nitrogen atoms within their cyclic frameworks. acs.org

These compounds often exhibit high heats of formation and a high nitrogen content, making them particularly attractive for the development of high energy density materials (HEDMs). acs.org The strategic incorporation of nitrogen atoms can lead to enhanced detonation performance and thermal stability. acs.org Furthermore, the versatility of N-functionalization, through the formation of various N-X bonds (where X can be carbon, nitrogen, oxygen, boron, or a halogen), provides a flexible strategy for fine-tuning the properties of these materials to meet specific performance and safety requirements. acs.org Beyond energetic materials, nitrogen-rich heterocycles are integral to the design of novel pharmaceuticals, with many exhibiting a broad spectrum of biological activities. nih.govmdpi.com

Significance of Bi(1,2,4-triazole) Scaffolds as Versatile Building Blocks

Among the diverse families of nitrogen-rich heterocycles, the 1,2,4-triazole (B32235) ring is a particularly noteworthy scaffold. researchgate.net It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable. nih.gov The 1,2,4-triazole moiety is a key component in numerous clinically used drugs, highlighting its importance as a pharmacophore due to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.govnih.gov

When two 1,2,4-triazole rings are linked, they form a bi(1,2,4-triazole) scaffold. These structures have garnered considerable attention as versatile building blocks in coordination chemistry and the development of energetic materials. nih.gov The nitrogen atoms in the triazole rings can act as coordination sites for metal ions, leading to the formation of a wide range of coordination polymers and metal-organic frameworks with interesting structural and functional properties. In the realm of energetic materials, bi(1,2,4-triazole) derivatives are valued for their high nitrogen content and thermal stability. The synthesis of energetic salts by protonating 4,4'-bi(1,2,4-triazole) with acids like nitric acid or perchloric acid has been explored to create new high-performance materials. nih.gov

Specific Context and Research Focus on Methylated Bi(1,2,4-triazole) Systems

The introduction of a methyl group to the bi(1,2,4-triazole) scaffold, creating methylated bi(1,2,4-triazole) systems, offers a strategy to further modify the properties of the parent compound. Methylation can influence factors such as solubility, reactivity, and biological activity. For instance, studies on 1-methyl-1,2,4-triazole (B23700) have provided detailed insights into the electronic states and conformational properties of methylated triazole systems. nih.gov

The specific compound, 3-Methyl-4,4'-bi(1,2,4-triazole), is a subject of research interest within the broader field of nitrogen-rich energetic materials. While detailed studies specifically on 3-Methyl-4,4'-bi(1,2,4-triazole) are not extensively found in the provided search results, research on related methylated bi(triazole) and triazole systems provides a valuable context. For example, the synthesis and characterization of 4,4′-dimethyl-1,1′-bi(1,2,3-triazole) has been explored for its potential as an insensitive energetic material. rsc.org This suggests that the position of the methyl group and the linkage between the triazole rings are critical factors in determining the compound's properties.

Research in this area often involves the synthesis of novel derivatives and a thorough characterization of their structural and physical properties. This includes techniques like NMR and IR spectroscopy, as well as single-crystal X-ray analysis to determine the precise molecular structure. nih.govrsc.org Furthermore, computational studies are often employed to predict properties such as heats of formation and detonation performance, providing valuable guidance for the synthesis of new energetic materials. researchgate.net The focus of research on compounds like 3-Methyl-4,4'-bi(1,2,4-triazole) is to understand how the introduction of a methyl group onto the bi(1,2,4-triazole) framework influences its stability, energy content, and potential applications as an advanced chemical material.

Structure

3D Structure

Properties

CAS No. |

63523-91-1 |

|---|---|

Molecular Formula |

C5H6N6 |

Molecular Weight |

150.14 g/mol |

IUPAC Name |

3-methyl-4-(1,2,4-triazol-4-yl)-1,2,4-triazole |

InChI |

InChI=1S/C5H6N6/c1-5-9-8-4-11(5)10-2-6-7-3-10/h2-4H,1H3 |

InChI Key |

DAMHRAUQYOUUKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=CN1N2C=NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 Methyl 4,4 Bi 1,2,4 Triazole and Analogues

Direct Synthesis Pathways for 3-Methyl-4,4'-bi(1,2,4-triazole)

Direct synthesis of 3-Methyl-4,4'-bi(1,2,4-triazole) would ideally involve the coupling of two 3-methyl-1,2,4-triazole units. While specific literature detailing a one-step synthesis of this exact compound is scarce, established methods in heterocyclic chemistry, such as oxidative coupling reactions, present plausible routes. For instance, the oxidative coupling of N-unsubstituted triazoles can lead to the formation of N-N linked bitriazoles.

A potential direct pathway could involve the oxidation of 3-methyl-1,2,4-triazole in the presence of a suitable catalyst and oxidant. This approach, however, often faces challenges in controlling regioselectivity, potentially leading to a mixture of isomers (1,1'-, 1,2'-, and 4,4'-linkages).

Multi-Step Synthesis Protocols for Substituted Bi(1,2,4-triazole) Systems

Multi-step syntheses offer a more controlled and versatile approach to constructing substituted bi(1,2,4-triazole) systems, including the 3-methyl derivative. These protocols typically involve the initial synthesis of a functionalized 3-methyl-1,2,4-triazole precursor, followed by a coupling reaction to form the bitriazole linkage.

Precursor Selection and Intermediate Functionalization

The synthesis of the core 3-methyl-1,2,4-triazole ring can be achieved through various established heterocyclization reactions. The choice of precursors is critical as it dictates the initial placement of the methyl group.

Common precursors for the synthesis of 3-substituted-1,2,4-triazoles include:

Amidines and Hydrazides: The reaction of acetamidine (B91507) with a suitable hydrazine (B178648) derivative can lead to the formation of the 3-methyl-1,2,4-triazole ring.

Nitriles and Hydrazine: The condensation of acetonitrile (B52724) with hydrazine, followed by cyclization, is another route to the 3-methyl-1,2,4-triazole core.

Thioamides and Hydrazides: Acetylthiohydrazide can be cyclized to form the corresponding triazole.

For the subsequent coupling reaction to form the 4,4'-bi(1,2,4-triazole) linkage, the 3-methyl-1,2,4-triazole precursor needs to be functionalized at the N4 position. This can be achieved by introducing a leaving group, such as a halogen, or by preparing an N-amino derivative. For example, the synthesis of 4-amino-3-methyl-1,2,4-triazole provides a key intermediate for subsequent oxidative coupling reactions.

Heterocyclization Reactions for Triazole Ring Formation

The formation of the 1,2,4-triazole (B32235) ring is a fundamental step and can be accomplished through several named reactions.

Pellizzari Reaction: This method involves the reaction of an amide with a hydrazide. For the synthesis of a 3-methyl-1,2,4-triazole precursor, one could envision the reaction of acetamide (B32628) with a suitable hydrazide.

Einhorn-Brunner Reaction: This reaction involves the condensation of a hydrazine with a diacylamine.

From Thiosemicarbazides: The cyclization of 1-acetylthiosemicarbazide in the presence of a base is a common method for producing 3-methyl-1,2,4-triazole-5-thione, which can then be desulfurized to yield 3-methyl-1,2,4-triazole.

A general representation for the synthesis of a 3-substituted-4-amino-1,2,4-triazole, a key precursor, involves the reaction of a carboxylic acid with thiocarbohydrazide, followed by treatment with hydrazine hydrate.

| Starting Material (Carboxylic Acid) | Intermediate | Final Product | Reference |

| Acetic Acid | 4-amino-5-mercapto-3-methyl-4H-1,2,4-triazole | 4-amino-3-methyl-1,2,4-triazole | General method adaptation |

Coupling Reactions for Bi(1,2,4-triazole) Linkage

The formation of the N-N bond to create the 4,4'-bi(1,2,4-triazole) system is the crucial step. Several coupling strategies can be employed.

Oxidative Coupling of N-Amino Triazoles: A significant method for forming 4,4'-bitriazoles involves the oxidation of 4-amino-1,2,4-triazoles. For instance, the reaction of 4-amino-3,5-disubstituted-1,2,4-triazoles with an oxidizing agent like lead tetraacetate can yield the corresponding 4,4'-bitriazoles. A plausible route to 3,3'-dimethyl-4,4'-bi(1,2,4-triazole) would involve the oxidation of 4-amino-3-methyl-1,2,4-triazole.

Ullmann-type Coupling: The Ullmann reaction, traditionally used for the synthesis of biaryls, can be adapted for the N-N coupling of heterocycles. organic-chemistry.org This would involve the reaction of a 4-halo-3-methyl-1,2,4-triazole with a copper catalyst. The synthesis of the 4-halo precursor would be a necessary intermediate step.

A study by Farag et al. demonstrated the synthesis of 4,4'-bi-1H-1,2,4-triazole derivatives through the reaction of 4,5-dihydro-1,2,4-triazoles with hydrazonoyl halides. researchgate.net This suggests that a strategy involving the coupling of pre-formed triazole rings is a viable approach.

Catalytic Approaches in Bi(1,2,4-triazole) Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of bi(1,2,4-triazole) systems is no exception. Both copper and palladium-based catalysts are prominent in facilitating the C-N and N-N bond formations required.

Copper-Catalyzed Reactions: Copper catalysts are widely used in Ullmann-type couplings for N-arylation and N-heterocycle coupling. organic-chemistry.org The synthesis of 4,4'-bi(1,2,4-triazoles) can be envisioned through a copper-catalyzed homocoupling of a 4-halo-1,2,4-triazole or a cross-coupling reaction involving a 4-halo-1,2,4-triazole and a 4-unsubstituted 1,2,4-triazole. Various copper sources, such as CuI, Cu(OAc)2, and copper nanoparticles, can be employed, often in the presence of a ligand and a base. isres.orgmdpi.com

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are renowned for their efficiency in cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms C-N bonds. acs.org While more commonly applied to C-N bond formation, palladium catalysis can also be explored for N-N bond formation, particularly in the synthesis of complex heterocyclic systems. A palladium-catalyzed approach could offer milder reaction conditions and broader functional group tolerance compared to traditional copper-catalyzed methods.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these coupling reactions.

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Pd(dba)2/ligand | N-arylation | Aryl halide, 1,2,3-triazole | N-aryl-1,2,3-triazole | nih.gov |

| CuI/ligand | Ullmann-type coupling | Aryl halide, amine/heterocycle | N-aryl derivative | organic-chemistry.org |

| Cu(OAc)2 | Oxidative C-H/N-H coupling | Nitrile, hydroxylamine | 1,2,4-triazole derivative | isres.org |

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of bi(1,2,4-triazoles) is controlling the regioselectivity of the N-N linkage. The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4), and reactions can potentially occur at any of these positions, leading to a mixture of isomers.

For the synthesis of 4,4'-bi(1,2,4-triazoles), it is essential to direct the coupling reaction specifically to the N4 position of both triazole rings. Several strategies can be employed to achieve this:

Steric Hindrance: The presence of substituents at the C3 and C5 positions of the triazole ring can sterically hinder the N1 and N2 positions, thereby favoring reaction at the less hindered N4 position. In the case of 3-methyl-4,4'-bi(1,2,4-triazole), the methyl group at the C3 position would provide some steric bias.

Blocking Groups: A common strategy is to introduce a removable blocking group at the N1 or N2 position to prevent reaction at these sites. After the N4-N4' coupling reaction, the blocking group can be removed to yield the desired product.

Electronic Effects: The electronic nature of the substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of certain positions, while electron-donating groups can enhance it.

Directed Synthesis: The use of precursors that are already functionalized at the desired position for coupling, such as 4-amino or 4-halo-1,2,4-triazoles, is a highly effective method for ensuring regioselectivity. The synthesis of 4,4'-bi-1,2,4-triazoles from 4-amino-1,2,4-triazoles is a prime example of this approach, as the oxidative coupling specifically targets the amino groups at the N4 position. researchgate.net

Studies on the N-arylation of 1,2,3-triazoles have shown that the choice of catalyst and ligands can significantly influence the regioselectivity, with some systems showing high preference for the N2 position. nih.gov Similar principles can be applied to the synthesis of bi(1,2,4-triazoles) to control the formation of the desired 4,4'-isomer.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Structural Assignment and Protonation State Analysis

Raman Spectroscopy

Raman spectroscopy has been a valuable tool in characterizing the vibrational properties of triazole-based compounds. Studies on related 1,2,4-triazole (B32235) derivatives have shown characteristic bands for the triazole ring. For instance, in the case of a 1,2,3-triazole derivative, a peak observed at 1531 cm⁻¹ has been attributed to a triazole ring deformation. researchgate.net The analysis of 1-vinyl-1,2,4-triazole (B1205247) has also provided insights into the vibrational modes of the triazole ring. researchgate.net While specific Raman data for 3-Methyl-4,4'-bi(1,2,4-triazole) is not detailed in the provided results, the techniques applied to similar structures, such as 3-mercapto-1,2,4-triazole, demonstrate the utility of FT-Raman spectroscopy in assigning various vibrational modes based on normal coordinate calculations. nih.gov Such studies often assume a specific point group symmetry to aid in the assignment of the observed frequencies. nih.gov

Theoretical Vibrational Analysis and Spectral Interpretation

Theoretical calculations, particularly using Density Functional Theory (DFT), are frequently employed to complement experimental spectroscopic data. For various triazole derivatives, vibrational frequencies are calculated using programs like Gaussian 09W and visualized with GaussView. semanticscholar.org These calculated wavenumbers are often scaled by a factor (e.g., 0.96) to better match experimental results. semanticscholar.org The potential energy distribution (PED) analysis, performed with programs like VEDA, helps in the precise assignment of the calculated vibrational modes. semanticscholar.org This theoretical approach has been successfully applied to understand the complex vibrational spectra of molecules like 3-amino-1,2,4-triazole (3-AT), where diverse tautomers in different environments (solid and polar solvents) have been explored. researchgate.netnih.gov Such analyses have revealed that hydrogen bonding significantly influences the vibrational spectra, causing wavenumber shifts and changes in Raman intensity patterns. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Multinuclear NMR Characterization (¹H, ¹³C, ¹⁴N)

Multinuclear NMR studies, including ¹H, ¹³C, and ¹⁴N, have been instrumental in characterizing a wide range of triazole derivatives. ufv.brurfu.ru For example, in the ¹H NMR spectrum of a related compound, 3-methyl-1H-1,2,4-triazole-5-amine, signals for the methyl group were observed at δ 1.96 ppm in DMSO-d6 and 2.14 ppm in CDCl3. ufv.br The ¹³C NMR spectra of triazole rings typically show resonances greater than 100 ppm, with specific carbons in a triazole ring calculated to be in the range of 161.47-163.62 ppm. semanticscholar.org The characterization of various 1,2,4-triazole derivatives has been consistently supported by both ¹H and ¹³C NMR data. urfu.ruresearchgate.net While direct ¹⁴N NMR data for 3-Methyl-4,4'-bi(1,2,4-triazole) is not explicitly available in the search results, the general application of multinuclear NMR is a standard practice for comprehensive structural analysis of such heterocyclic systems.

Correlation of Experimental and Theoretical Chemical Shifts

A powerful approach in modern structural analysis involves the correlation of experimentally obtained NMR chemical shifts with those calculated theoretically. This is often done using the Gauge-Including Atomic Orbital (GIAO) approach within DFT calculations. semanticscholar.org For instance, theoretical ¹H and ¹³C chemical shifts for a quinoline-triazole derivative were calculated using the B3LYP/6-31G++(d,p) level of theory and referenced to tetramethylsilane (B1202638) (TMS). semanticscholar.org This method allows for a detailed comparison between experimental and computed values, aiding in the definitive assignment of NMR signals. semanticscholar.org Such theoretical calculations have also been used to investigate the tautomeric forms of triazole compounds in solution by calculating the ¹³C chemical shifts based on the magnetic shielding tensor. ufv.brufv.br

Elemental Composition and Purity Assessment

Determining the elemental composition and purity of a synthesized compound is a critical step in its characterization.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound, which is then compared to the theoretically calculated values based on its molecular formula. This technique is routinely used to confirm the identity and purity of newly synthesized triazole derivatives. ufv.br For example, the elemental analysis of 3-methyl-1H-1,2,4-triazole-5-amine (C₃H₆N₄) yielded experimental values (C, 38.10%; H, 6.41%; N, 56.71%) that were in close agreement with the calculated values (C, 36.73%; H, 6.16%; N, 57.11%). ufv.br Similarly, for another derivative, 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine (C₁₁H₁₁N₅O₄S), the found values (C, 42.84%; H, 3.59%; N, 22.87%) corresponded well with the calculated percentages (C, 42.71%; H, 3.58%; N, 22.64%). urfu.ru

Chromatographic Techniques (HPLC, LC-MS, UPLC)

The separation and quantification of 3-Methyl-4,4'-bi(1,2,4-triazole) and related triazole compounds are critical for monitoring their presence in various matrices, from environmental samples to reaction mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for this purpose. While specific chromatographic data for 3-Methyl-4,4'-bi(1,2,4-triazole) is not extensively available in public literature, the methodologies applied to structurally similar triazole derivatives provide a strong framework for its analysis.

The polarity of many triazole compounds necessitates specific chromatographic conditions for effective separation. For instance, the analysis of polar triazole metabolites often utilizes specialized columns and mobile phases to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the analysis of various triazole derivatives. The choice of stationary phase and mobile phase composition is crucial for successful separation. For example, a method for separating 3-Mercapto-1,2,4-triazole uses a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com

Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, has also proven effective for separating polar triazoles. Columns like Primesep 100 have been used for the analysis of 1,2,4-triazole, employing a mobile phase of acetonitrile and water with trifluoroacetic acid as a buffer. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the detection and quantification of triazole compounds, even at trace levels. UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC.

LC-MS/MS methods have been developed for the analysis of 1,2,4-triazole as a metabolite of triazole fungicides in various samples. eurl-pesticides.eu These methods often involve solid-phase extraction (SPE) for sample clean-up and pre-concentration. The use of isotopically labeled internal standards is a common practice to ensure accurate quantification by compensating for matrix effects. eurl-pesticides.eu

For instance, a validated UPLC-MS/MS method for the determination of 1,2,4-triazole in soil utilized a Hypercarb HT column, which is a porous graphitic carbon column suitable for retaining very polar compounds. eurl-pesticides.eu Another approach for analyzing triazole derivative metabolites in fruits and vegetables employed the QuPPe (Quick Polar Pesticides) method for sample preparation followed by LC-MS/MS analysis. eurl-pesticides.eu

The following tables summarize typical chromatographic conditions used for the analysis of various triazole compounds, which can serve as a starting point for developing a method for 3-Methyl-4,4'-bi(1,2,4-triazole).

Table 1: HPLC Conditions for Triazole Analysis

| Compound | Column | Mobile Phase | Detection | Reference |

| 3-Mercapto-1,2,4-triazole | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not Specified | sielc.com |

| 1,2,4-Triazole & Triazole acetic acid | Primesep 100 (Mixed-Mode) | MeCN/H₂O (25/75) with 0.1% TFA | CAD, MS-compatible | sielc.com |

This table is interactive. Click on the headers to sort.

Table 2: LC-MS and UPLC-MS/MS Conditions for Triazole Analysis

| Compound(s) | Instrument | Column | Mobile Phase | Detection | Reference |

| 1,2,4-Triazole | UPLC-MS/MS | Hypercarb HT (100 x 2.1 mm, 3 µm) | Not Specified | MS/MS | eurl-pesticides.eu |

| Triazole derivative metabolites (e.g., 1,2,4-triazole) | LC-MS/MS | Not Specified | Not Specified | Differential Mobility Spectrometry (DMS) coupled with MS/MS | eurl-pesticides.eu |

This table is interactive. Click on the headers to sort.

Computational and Theoretical Investigations of 3 Methyl 4,4 Bi 1,2,4 Triazole Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is employed to predict molecular geometries, energies, and reactivity patterns by calculating the electron density of a system.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For molecules with rotatable bonds, such as the bond connecting the two triazole rings in a bitriazole system, conformational analysis is crucial. This involves mapping the potential energy surface (PES) by systematically rotating the dihedral angle between the rings to identify stable conformers (energy minima) and transition states (energy maxima).

In studies of similar bitriazole compounds, such as bi-1,2,3-triazoles, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to scan the potential energy surface and identify stable conformers. ekb.egekb.eg Such analyses reveal the most energetically favorable spatial orientations of the two heterocyclic rings. ekb.eg For the parent 4,4'-bi-1,2,4-triazole structure, the planarity or twist between the two rings is a key conformational feature. A DFT study on a related compound, [4,4'-Bi-4H-1,2,4-triazole]-3,3'-diamine, optimized the molecular structure using the B3LYP/6-311+G(d,p) method to ensure a stable, energy-minimized geometry before further electronic property calculations. nih.gov The introduction of a methyl group at the 3-position would likely influence the preferred dihedral angle between the rings due to steric effects, potentially favoring a more twisted conformation compared to the unsubstituted parent compound.

Table 1: Representative Optimized Geometrical Parameters for a Related Bitriazole Amine Analogue Data derived from studies on [4,4'-Bi-4H-1,2,4-triazole]-3,3'-diamine.

| Parameter | Bond / Angle | Value |

| Bond Length | C-N (in ring) | ~1.33 - 1.38 Å |

| Bond Length | N-N (in ring) | ~1.37 - 1.40 Å |

| Bond Length | N-N (inter-ring) | ~1.39 Å |

| Dihedral Angle | N-N-N-N (inter-ring) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large band gap implies high stability and low reactivity, whereas a small band gap suggests the molecule is more prone to electronic excitation and chemical reactions. nih.gov

In a DFT study of the analogous [4,4'-Bi-4H-1,2,4-triazole]-3,3'-diamine, the HOMO was found to be distributed across the p-orbitals of the carbon and nitrogen atoms of the triazole rings, while the LUMO was similarly located. nih.gov The calculated HOMO-LUMO energy gap for this molecule was found to be a key factor in its reactivity. nih.gov Theoretical studies on other substituted 1,2,4-triazoles have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the band gap. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap for [4,4'-Bi-4H-1,2,4-triazole]-3,3'-diamine

| Parameter | Energy (eV) |

| EHOMO | -6.65 |

| ELUMO | -1.77 |

| Band Gap (ΔE) | 4.88 |

| Source: Calculated at the B3LYP/6-311+G(d,p) level of theory. nih.gov |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength; a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Transition Density Matrix (TDM) analysis is used to visualize and understand the nature of electronic transitions, such as those from the ground state to an excited state. It helps to identify which parts of a molecule are involved in electron-hole separation upon excitation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In a typical MEP map, red-colored regions represent the most negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate the most positive potential, corresponding to sites for nucleophilic attack. researchgate.net Green areas represent neutral potential.

For various 1,2,4-triazole (B32235) derivatives, MEP analyses consistently show that the most negative potential is localized around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. researchgate.netresearchgate.net This makes the nitrogen atoms the primary sites for electrophilic interactions and protonation. In a study on [4,4'-Bi-4H-1,2,4-triazole]-3,3'-diamine, MEP analysis was used to study the surface electrostatic potential and predict reactive behavior. nih.gov For 3-Methyl-4,4'-bi(1,2,4-triazole), the nitrogen atoms at positions 1 and 2 of both triazole rings would be expected to be the most electron-rich regions, while the hydrogen atoms on the rings and the methyl group would exhibit positive potential.

Thermochemical Analysis and Stability Predictions

Thermochemical analysis involves the computational prediction of thermodynamic properties such as the heat of formation (enthalpy of formation, ΔHf), entropy, and Gibbs free energy. These parameters are essential for evaluating the thermal stability of a compound. A high positive heat of formation is often characteristic of high-energy materials, as it indicates that a significant amount of energy is stored within the molecule's chemical bonds.

The thermal stability of 1,2,4-triazole derivatives is a subject of significant interest, particularly for energetic materials. nih.govresearchgate.net The decomposition of 4,4′-azobis(1,2,4-triazole), a related compound, was found to occur at a relatively high temperature of 313.36 °C, indicating good thermal stability. researchgate.net Computational studies on bridged 1,2,4-triazole N-oxides have been performed to predict their heats of formation and correlate them with energetic performance. nih.gov Similarly, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are experimental techniques used to study the thermal behavior and decomposition kinetics of 1,2,4-triazole compounds, providing data that can be compared with theoretical predictions. mdpi.com For 3-Methyl-4,4'-bi(1,2,4-triazole), DFT calculations could be used to predict its heat of formation and bond dissociation energies to identify the weakest bonds and likely initial steps in thermal decomposition.

Calculation of Standard Enthalpies of Formation (HOF)

The standard enthalpy of formation (HOF) is a fundamental thermodynamic property that indicates the stability of a compound relative to its constituent elements. It is a critical parameter, especially for energetic materials, as it directly relates to the energy content. Computational methods are frequently used to predict HOF for novel compounds. This is typically achieved through isodesmic or atomization reactions, where the enthalpy of a reaction involving the target molecule and other well-characterized species is calculated.

Table 1: Calculated Standard Enthalpies of Formation (HOF) for Representative Triazole-Based Compounds Note: These values are for related structures and illustrate the typical range for such compounds.

| Compound | Method | HOF (kJ/mol) |

|---|---|---|

| researchgate.netscribd.comtriazolo[4,3‐b] researchgate.netscribd.comnih.govtetrazine Derivative (A4) | DFT B3LYP/6-311G(d,p) | 1020.6 researchgate.net |

| researchgate.netscribd.comtriazolo[4,3‐b] researchgate.netscribd.comnih.govtetrazine Derivative (D2) | DFT B3LYP/6-311G(d,p) | 2286.3 researchgate.net |

Bond Dissociation Energies (BDE) and Thermal Stability Projections

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically. Computationally, BDE is calculated as the enthalpy difference between the molecule and the two resulting radicals. The weakest bond in a molecule, corresponding to the lowest BDE, is often the trigger point for thermal decomposition. Therefore, calculating BDEs is essential for predicting the thermal stability of a compound.

For the 1,2,4-triazole ring, theoretical studies have identified the initial decomposition pathways. A thorough investigation using high-level computational methods determined that the primary thermolysis mechanism for the parent 1,2,4-triazole is an H-transfer path with a significant energy barrier of approximately 52 kcal/mol, indicating its high thermal stability acs.org.

In substituted triazoles, the BDEs of the substituent bonds are critical. For example, in 3-amino-5-nitro-1,2,4-triazole (ANTA), the C-NO₂ bond was identified as the weakest, with a calculated BDE of 67.1 kcal/mol, suggesting that its cleavage is the initial step in decomposition acs.org. The presence of the bi-triazole linkage in compounds like 4,4'-azobis(1,2,4-triazole) contributes to high thermal stability, with decomposition temperatures observed above 300°C researchgate.net. For 3-Methyl-4,4'-bi(1,2,4-triazole), the key bonds to consider for thermal stability would be the N-N bond linking the two triazole rings and the C-C bond of the methyl group.

Table 2: Calculated Bond Dissociation Energies (BDE) for Bonds in Triazole Systems

| Compound/System | Bond | Method | BDE (kcal/mol) |

|---|---|---|---|

| 1,2,4-Triazole | Ring Decomposition | MP2/DLPNO-CCSD(T) | ~52 acs.org |

| 3-amino-5-nitro-1,2,4-triazole | C−NO₂ | MP2 | 67.1 acs.org |

| 3-amino-5-nitro-1,2,4-triazole | N−H (amino) | MP2 | 97.2 acs.org |

| 3-amino-5-nitro-1,2,4-triazole | C−NH₂ | MP2 | 112.8 acs.org |

Tautomerism and Isomerism of Bi(1,2,4-triazole) Systems

Prototropic tautomerism is a characteristic feature of the 1,2,4-triazole ring, where a hydrogen atom can migrate between different nitrogen atoms, leading to various isomeric forms researchgate.net. This phenomenon is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity researchgate.net.

Theoretical Modeling of Different Tautomeric Forms

Computational modeling is an indispensable tool for studying the tautomerism of triazole systems. Quantum-chemical calculations, particularly using Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, are employed to optimize the geometries of possible tautomers and calculate their energies researchgate.netresearchgate.net. For a single 1,2,4-triazole ring, 1H- and 4H- tautomers are possible, with studies indicating that the 1H form is generally more stable nih.gov.

In a bi(1,2,4-triazole) system, the number of potential tautomers increases significantly. For a molecule like 3-Methyl-4,4'-bi(1,2,4-triazole), where the rings are linked at the 4-position, the parent structure is fixed in the 4H,4'H- form. However, if the linkage were different (e.g., 3,3'-bi(1,2,4-triazole)), each ring could independently exist in 1H- or 2H- forms, leading to multiple tautomeric possibilities (1H,1'H-; 1H,2'H-; 2H,2'H-). Theoretical modeling allows for the systematic investigation of all these potential structures to identify the most stable forms researchgate.net.

Relative Stabilities and Interconversion Mechanisms

Once the geometries of different tautomers are optimized, their relative stabilities are determined by comparing their calculated electronic energies. These studies have shown that the stability of tautomers can be significantly influenced by the nature and position of substituents on the triazole ring researchgate.netresearchgate.net.

Furthermore, environmental factors play a critical role. Computational studies incorporating continuum solvation models have demonstrated that the polarity of the solvent can alter the tautomeric equilibrium acs.org. For instance, in the case of 3-amino-5-nitro-1,2,4-triazole, the 1H-tautomer is more stable in the gas phase, but the 2H-tautomer becomes the most stable form in polar solvents acs.org.

Computational chemistry can also elucidate the mechanisms of interconversion between tautomers. By mapping the potential energy surface and locating the transition state structures, the energy barriers for proton transfer can be calculated. Kinetic rate constants for the isomerization can then be estimated using Transition State Theory (TST), providing a complete picture of the dynamic equilibrium between the tautomeric forms jcchems.com.

Protonation Studies and Acid-Base Equilibria Simulations

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a proton acceptor (base) and a proton donor (acid) wikipedia.org. Understanding the protonation behavior is key to predicting its interactions in different chemical environments. The pKa of the 1,2,4-triazolium ion is 2.45, while the pKa for the deprotonation of the neutral molecule is 10.26 wikipedia.org.

Computational simulations, particularly DFT, are used to study protonation events. By calculating and visualizing the Molecular Electrostatic Potential (MEP) on the molecule's surface, regions of negative potential, which are susceptible to electrophilic attack (protonation), can be identified. Additionally, reactivity descriptors derived from frontier molecular orbital theory, such as Fukui indices, can pinpoint the most nucleophilic atoms . For the 1,2,4-triazole monomer, DFT calculations have identified the nitrogen atom at the N4 position as the preferred site of protonation . In a 4,4'-bi(1,2,4-triazole) system, the equivalent N1/N2 positions on each ring would be the most likely sites for protonation. These simulations provide a theoretical basis for the acid-base properties of the molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For triazole chemistry, this includes investigating the pathways for their synthesis and subsequent reactions.

Theoretical studies can map the entire reaction coordinate from reactants to products, identifying intermediate structures and, most importantly, the transition states that connect them. The calculation of activation energies (the energy difference between the reactants and the transition state) allows for the prediction of reaction feasibility and kinetics. For example, the mechanisms of various synthetic routes to 1,2,4-triazoles, such as cycloaddition reactions, have been extensively studied computationally nih.gov. These studies help rationalize why certain regioisomers are formed preferentially and guide the optimization of reaction conditions to improve yields and selectivity nih.govisres.org. By providing a step-by-step molecular view, computational chemistry offers a fundamental understanding of the transformation processes involving bi(1,2,4-triazole) systems.

Theoretical Insight into C-H Activation Processes

The C-H activation of triazole rings is a significant area of research for the development of new functional materials and pharmaceuticals. Theoretical studies on various triazole derivatives have provided insights into the mechanisms of metal-catalyzed C-H functionalization. These studies often focus on identifying the most acidic protons, calculating the energies of C-H bond cleavage, and modeling the interaction of the triazole with a metal catalyst.

However, specific theoretical investigations into the C-H activation processes of 3-Methyl-4,4'-bi(1,2,4-triazole) are absent from the current body of scientific literature. The presence of two interconnected triazole rings and a methyl group presents a unique system for C-H activation, with multiple potential sites for functionalization.

Table 2: Potential C-H Activation Sites in 3-Methyl-4,4'-bi(1,2,4-triazole) for Theoretical Investigation

| Position | C-H Bond Dissociation Energy (BDE) (kcal/mol) | Predicted Reactivity |

| C5-H | Data not available | Data not available |

| C5'-H | Data not available | Data not available |

| Methyl C-H | Data not available | Data not available |

This table highlights potential areas for future research and does not represent existing data.

Theoretical calculations could predict the relative reactivity of the different C-H bonds within the 3-Methyl-4,4'-bi(1,2,4-triazole) molecule, guiding experimental efforts towards selective functionalization. Understanding the electronic effects of the bi-triazole system and the methyl substituent on the C-H bond strengths would be a crucial first step in this direction.

Coordination Chemistry and Supramolecular Assemblies of 3 Methyl 4,4 Bi 1,2,4 Triazole Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving bis(1,2,4-triazole) ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent, often under solvothermal conditions. The resulting complexes can be characterized by a range of techniques including single-crystal X-ray diffraction, which provides definitive structural information, and various spectroscopic methods.

In many complexes, the bi(1,2,4-triazole) ligand acts as a bidentate bridging ligand, connecting two metal ions. researchgate.net However, depending on the specific ligand and reaction conditions, other coordination modes are possible, including monodentate and chelating behaviors, though these are less common for simple bi(1,2,4-triazole) systems. The coordination geometry around the metal center is typically octahedral, tetrahedral, or square planar, influenced by the metal ion's electronic configuration and the steric demands of the ligands and counter-ions. ekb.egnih.gov

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| μ-κ1,κ1 (N1,N2) Bridging | Each triazole ring coordinates to a different metal center through one of its nitrogen atoms. | Leads to the formation of coordination polymers (1D, 2D, or 3D). researchgate.net |

| Bidentate Chelating | Both nitrogen atoms from a single triazole ring coordinate to the same metal center. This is less common for simple bi(1,2,4-triazoles). | Formation of discrete metal complexes. |

| Monodentate | Only one nitrogen atom from the entire ligand coordinates to a metal center. | Can result in terminal ligand positions on a metal complex. |

The reaction of bi(1,2,4-triazole) ligands with metal salts can lead to the formation of both homoleptic and heteroleptic coordination compounds. Homoleptic complexes are those in which all the ligands coordinated to the central metal ion are identical. tennessee.educore.ac.uk For example, a complex where a metal ion is coordinated solely to bi(1,2,4-triazole) ligands would be considered homoleptic.

Heteroleptic complexes, on the other hand, contain more than one type of ligand coordinated to the metal center. acs.org This is often achieved by introducing other coordinating species into the reaction mixture, such as anions (e.g., thiocyanate, halides) or other organic ligands. mdpi.com The formation of heteroleptic complexes can significantly increase the structural diversity and can be used to fine-tune the properties of the resulting material. For instance, the inclusion of anionic co-ligands can influence the dimensionality and topology of the coordination polymer. mdpi.com

The choice of metal ion has a profound impact on the resulting coordination structure. Different metal ions have distinct coordination preferences in terms of coordination number and geometry. For example, Ag(I) often adopts linear or tetrahedral geometries, while Cu(II) can exhibit a range of geometries including square planar and octahedral, sometimes distorted due to the Jahn-Teller effect. nih.govnih.gov The ionic radius of the metal also plays a role in determining the bond lengths and angles within the coordination sphere. nih.gov

Counter-anions, even those not directly coordinated to the metal center, can exert significant influence on the final structure through a phenomenon known as the "anion template effect". mdpi.comnih.gov These anions can direct the assembly of the coordination network through hydrogen bonding and other non-covalent interactions, leading to different packing arrangements and interpenetration of networks. mdpi.com The size, shape, and charge of the anion can all play a role in determining the final architecture. nih.gov For example, the use of different silver salts with the same bi(1,2,4-triazole) ligand but varying anions (e.g., PF6-, CF3SO3-, NO3-) can result in MOFs with distinct framework dimensionalities and channel structures. nih.gov

Design and Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of bi(1,2,4-triazole) ligands to act as effective bridging units has made them valuable building blocks in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.

Bi(1,2,4-triazole) and its derivatives are frequently employed as organic linkers in the synthesis of MOFs. researchgate.netcore.ac.uk The nitrogen atoms of the triazole rings serve as the coordination points to connect metal ions or metal clusters, forming extended porous networks. The synthesis of these MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the bi(1,2,4-triazole) ligand are heated in a solvent for a period of time, leading to the crystallization of the MOF product. researchgate.net

The introduction of functional groups onto the bi(1,2,4-triazole) backbone, such as carboxylate groups, can provide additional coordination sites and lead to more complex and robust framework structures. nih.govacs.org These mixed-ligand systems, combining both N-donor triazole and O-donor carboxylate functionalities, have proven to be a fruitful strategy for creating novel MOF architectures. nih.gov The choice of solvent can also influence the resulting MOF structure. researchgate.net

| MOF Designation | Metal Ion | Bi(1,2,4-triazole) Ligand | Key Structural Feature | Reference |

|---|---|---|---|---|

| {[Cu(L)]·(NO3)·(H2O)}n | Cu(I) | 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | 2D network structure | acs.org |

| {[Cu(L)]·(BF4)·0.5H2O}n | Cu(I) | 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | 2D network structure | acs.org |

| {[Cu1.25(L)]·1.25(ClO4)·H2O}n | Cu(I) | 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | 3D structure | acs.org |

| Ag(btr)·PF6·0.5CH3CN | Ag(I) | 4,4'-bis(1,2,4-triazole) | 3D framework with nanoscale coordination cages | nih.gov |

The coordination of bi(1,2,4-triazole) ligands with metal ions can give rise to MOFs with a wide range of structural topologies and dimensionalities, from simple 1D chains to complex 3D frameworks. The final topology is a result of the interplay between the coordination preferences of the metal ion, the geometry of the ligand, and the influence of counter-ions and solvent molecules.

Pore Characteristics and Channel Dimensions in Bi(1,2,4-triazole)-Based MOFs

The introduction of a methyl group on the 4,4'-bi(1,2,4-triazole) backbone can strategically influence the pore characteristics and channel dimensions of the resulting MOFs. While specific data for MOFs based solely on 3-Methyl-4,4'-bi(1,2,4-triazole) is not extensively documented, insights can be drawn from related structures. For instance, in a copper-based MOF synthesized with 3,5-dimethyl-1,2,4-triazole, a pore diameter of approximately 1.488 nm was observed, classifying it as a microporous material. frontiersin.org The presence of methyl groups can lead to a reduction in the accessible pore volume compared to their non-methylated counterparts due to steric hindrance, which in turn can affect the material's specific surface area.

The orientation of the methyl groups within the framework is a critical determinant of the final pore geometry. They can project into the channels, thereby reducing the effective pore diameter and altering the shape of the cavities. This can be advantageous for applications requiring size-selective separations. The strategic placement of such functional groups allows for the fine-tuning of the pore environment, impacting both the thermodynamics and kinetics of guest molecule interactions.

| MOF System | Ligand | Pore Diameter (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| Cu-MOF | 3,5-dimethyl-1,2,4-triazole | 1.488 | 11.064 | 0.008 | frontiersin.org |

| TIBM-Cu MOF | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene | 0.3 - 1.5 | - | - | mdpi.com |

| TIBM-Cr MOF | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene | 1.0 - 4.0 | - | - | mdpi.com |

| TIBM-Al MOF | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene | 1.0 - 3.0 | - | - | mdpi.com |

Functional Properties of Bi(1,2,4-triazole)-Based Coordination Compounds

The functional properties of coordination compounds derived from bi(1,2,4-triazole) ligands are a direct consequence of their structural and electronic characteristics. The incorporation of a methyl group, as in 3-Methyl-4,4'-bi(1,2,4-triazole), can modulate these properties, leading to enhanced or specialized functionalities.

Anion-Directed Assembly and Anion Exchange Properties

Cationic MOFs constructed from bitriazole ligands often incorporate charge-balancing anions within their pores, and the nature of these anions can direct the assembly of the framework. The resulting materials can exhibit anion exchange properties, which are crucial for applications in sensing, separation, and drug delivery.

Research on cationic MOFs based on the parent 4,4'-bis(1,2,4-triazole) (btr) ligand has demonstrated their capacity for anion exchange. For example, a silver-based MOF, [Ag(btr)]·PF₆, has been shown to selectively exchange MnO₄⁻ anions in an aqueous solution with a capacity of 0.56 mol per mole of the framework. nih.gov The exchange process can also induce changes in the material's properties, such as quenching of luminescence, which can be harnessed for sensing applications. nih.gov

| MOF | Anion Exchanged | Exchange Capacity | Key Finding | Reference |

| [Ag(btr)]·PF₆ | MnO₄⁻ | 0.56 mol/mol | Selective exchange and luminescence quenching. | nih.gov |

Gas Adsorption and Separation Performance in MOFs

The porosity of bi(1,2,4-triazole)-based MOFs makes them promising candidates for gas adsorption and separation applications. The performance of these materials is dictated by factors such as surface area, pore volume, and the chemical nature of the pore surfaces.

Studies on copper-based MOFs with triazolyl isophthalate (B1238265) linkers have provided insights into their gas adsorption properties. For instance, a copper-based MOF, ³∞[Cu(Me-4py-trz-ia)], has been investigated for the adsorption of methane (B114726) (CH₄) and nitrogen (N₂). rsc.org This material exhibited experimental selectivities for CH₄ over N₂ in the range of 4.0–5.0. rsc.org The isosteric heat of adsorption, a measure of the interaction strength between the gas molecules and the MOF, was found to be nearly constant for this material, suggesting a homogeneous surface. rsc.org

The introduction of a methyl group on the 4,4'-bi(1,2,4-triazole) ligand would likely impact the gas adsorption properties. The methyl groups can enhance the hydrophobicity of the pore environment, which could be favorable for the adsorption of non-polar gases like methane. Additionally, the steric influence of the methyl groups can fine-tune the pore dimensions, potentially leading to improved selectivity in gas separations based on molecular size and shape. The modification of the electronic properties of the triazole ring by the methyl group could also influence the interactions with specific gas molecules, thereby affecting the adsorption enthalpy and selectivity.

| MOF | Gas Adsorbates | Selectivity (CH₄/N₂) | Isosteric Heat of Adsorption (CH₄) | Reference |

| ³∞[Cu(Me-4py-trz-ia)] | CH₄, N₂ | 4.0–5.0 | 18–18.5 kJ/mol | rsc.org |

| Basolite® A100 | CH₄, N₂ | 3.4–4.5 | 19 kJ/mol (at zero coverage) | rsc.org |

| TIBM-Cu MOF | CO₂, N₂ | 53 | - | mdpi.com |

| TIBM-Al MOF | CO₂, N₂ | 35 | - | mdpi.com |

| TIBM-Cr MOF | CO₂, N₂ | 10 | - | mdpi.com |

Advanced Materials Applications of 3 Methyl 4,4 Bi 1,2,4 Triazole Systems

High Energy Density Materials (HEDMs) Development

The quest for new energetic materials that offer superior performance and enhanced safety profiles has led to a significant focus on nitrogen-rich heterocyclic compounds. The 1,2,4-triazole (B32235) ring is a key component in this field due to its high positive heat of formation, thermal stability, and the generation of dinitrogen (N₂) gas upon decomposition, which is an environmentally benign product. rsc.orgnih.gov

Design Principles for Nitrogen-Rich Energetic Salts

The fundamental design principle for developing high energy density materials from 3-Methyl-4,4'-bi(1,2,4-triazole) revolves around the creation of energetic salts. This strategy involves combining the nitrogen-rich bitriazole cation with various energetic anions. The resulting salts often exhibit a desirable balance of properties, including high density, good thermal stability, and significant energetic performance. nih.gov

Key design strategies include:

Incorporation of Energetic Functional Groups: The introduction of nitro (NO₂) or nitramino (NHNO₂) groups into the triazole framework is a common approach to increase the energy content and density of the resulting materials. rsc.orgresearchgate.net

Formation of Energetic Salts: By reacting the basic nitrogen atoms of the triazole rings with strong acids containing energetic anions (e.g., perchlorate, nitrate, dinitramide), stable energetic salts can be synthesized. This method allows for the fine-tuning of properties by selecting different anion and cation combinations. nih.govrsc.org

Azo-Bridging: Linking two triazole rings with an azo (-N=N-) group is another effective strategy to create high-nitrogen compounds with enhanced energetic properties. rsc.org

Combination of Different Heterocycles: Integrating the 1,2,4-triazole ring with other nitrogen-rich heterocycles, such as 1,2,3-triazole, tetrazole, or furazan (B8792606), can lead to novel energetic materials with superior performance characteristics. researchgate.netrsc.orgnih.gov

Prediction of Detonation Performance Parameters (Detonation Velocity, Detonation Pressure)

The performance of an energetic material is largely defined by its detonation velocity (D) and detonation pressure (P). Theoretical calculations are crucial for predicting these parameters and guiding the synthesis of promising new compounds. The Kamlet-Jacobs equations are frequently employed for these predictions, utilizing calculated densities and heats of formation. researchgate.net

Research has shown that derivatives of 1,2,4-triazole can exhibit excellent detonation performance. For instance, the introduction of nitro groups and the formation of energetic salts can significantly enhance these parameters.

Table 1: Predicted Detonation Performance of Selected 1,2,4-Triazole-Based Energetic Materials

| Compound | Predicted Detonation Velocity (D, km/s) | Predicted Detonation Pressure (P, GPa) |

|---|---|---|

| (E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl) diazene (B1210634) (10) | 8.802 | 32.56 |

| 4-(1,2,4-triazole-5-yl) furazan derivative (B1) | 8.98 | 36.73 |

| 4-(1,2,4-triazole-5-yl) furazan derivative (B7) | 9.17 | 38.51 |

| 3,4-bis(4-nitrofurazan-3-yl)-furazan (NTF) | 8.61 | 33 |

This table presents theoretically predicted data for representative 1,2,4-triazole-based energetic materials to illustrate the performance potential of this class of compounds. nih.govresearchgate.netbit.edu.cn

Theoretical Studies of Thermal Decomposition Pathways

Understanding the thermal decomposition mechanism of energetic materials is critical for assessing their stability and safety. Theoretical studies, often employing methods like density functional theory (DFT), provide insights into the initial steps of decomposition. For 1,2,4-triazole derivatives, decomposition is a complex, multi-step process. researchgate.net

Chemosensor and Molecular Recognition Applications

The ability of 1,2,4-triazole derivatives to coordinate with various analytes has made them attractive candidates for the development of chemosensors. These sensors can selectively detect the presence of specific ions or molecules through observable changes in their physical or spectroscopic properties. nanobioletters.com

Selective Detection of Analytes (e.g., Aromatic Amines, Metal Ions, Anions)

Derivatives of 1,2,4-triazole have been successfully employed in the design of chemosensors for a variety of analytes:

Metal Ions: The nitrogen atoms in the triazole ring can act as binding sites for metal ions. nanobioletters.com Triazole-based sensors have demonstrated selectivity for ions such as Pb²⁺, Al³⁺, and Zn²⁺. nih.govresearchgate.net For example, a bis-Schiff base chemosensor incorporating a triazole unit has been shown to selectively detect Pb²⁺ ions in aqueous solutions. nih.gov

Anions: The hydrogen atoms on the triazole ring can participate in hydrogen bonding, enabling the selective recognition of anions.

Aromatic Amines and Other Organic Molecules: Functionalized triazoles can be designed to interact with specific organic molecules, including aromatic amines and nitroaromatic compounds, which are often pollutants or explosives. nanobioletters.com

Mechanisms of Analyte Binding and Signaling (e.g., UV-Vis, Fluorescence Quenching)

The detection of an analyte by a triazole-based chemosensor is typically signaled by a change in its optical properties, such as color or fluorescence. nanobioletters.com

UV-Vis Spectroscopy: The binding of an analyte can alter the electronic structure of the chemosensor molecule, leading to a shift in its UV-Vis absorption spectrum. This can result in a visible color change, providing a simple and direct method of detection. nih.gov

Fluorescence Quenching or Enhancement: Many triazole-based sensors are designed to be fluorescent. The binding of an analyte can either quench (decrease) or enhance the fluorescence intensity. researchgate.net This change in fluorescence provides a highly sensitive signaling mechanism. For instance, some triazole derivatives exhibit a "turn-on" fluorescence response upon binding with Al³⁺ and Zn²⁺ ions. researchgate.net The mechanism behind this can involve processes like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), which are modulated by the presence of the analyte. nih.gov The formation of a complex between the sensor and the analyte alters these photophysical processes, resulting in a detectable change in fluorescence.

Computational Insights into Sensing Performance

There is currently a lack of specific computational studies investigating the sensing performance of 3-Methyl-4,4'-bi(1,2,4-triazole). However, the 1,2,4-triazole heterocycle is a known pharmacophore and a building block for sensors due to its electron-rich nitrogen atoms, which can act as binding sites for analytes. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), are powerful tools to predict the sensing capabilities of a molecule. Such studies would typically involve modeling the interaction between the triazole compound and target analytes (e.g., metal ions, anions, or small organic molecules).

Key parameters that would be calculated to predict sensing performance include:

Binding Energy: A strong binding energy between the triazole system and an analyte would suggest a potential sensing capability.

Changes in Electronic Properties: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies before and after binding can indicate a change in electronic properties, which could be harnessed for a sensing signal (e.g., colorimetric or fluorescent).

Non-covalent Interaction (NCI) analysis: This would visualize the nature and strength of the interactions (e.g., hydrogen bonds, van der Waals forces) between the host molecule and the guest analyte.

Without dedicated research on 3-Methyl-4,4'-bi(1,2,4-triazole), its specific sensing performance remains a subject for future investigation.

Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics and photonics. nih.gov The 1,2,4-triazole ring is a component in some molecules studied for their NLO response. nih.govnih.gov

Electronic Structure-Property Relationships for NLO Response

The NLO response of a molecule is fundamentally linked to its electronic structure. A large NLO response is often associated with molecules that have:

A small HOMO-LUMO energy gap: This facilitates intramolecular charge transfer (ICT), a key mechanism for NLO activity. researchgate.net

A large difference in dipole moment between the ground and excited states.

Extended π-conjugation: The bi-triazole structure of 3-Methyl-4,4'-bi(1,2,4-triazole) suggests a degree of π-conjugation across the two rings, which is a favorable feature for NLO materials.

Computational studies on related triazole derivatives have shown that strategic substitution on the triazole ring can significantly enhance NLO properties by modifying the ICT characteristics. nih.govnih.gov However, specific studies detailing the electronic structure-NLO property relationship for 3-Methyl-4,4'-bi(1,2,4-triazole) are not available.

Computational Prediction of Linear and Hyperpolarizabilities

The key parameters that quantify the NLO response of a molecule are its polarizability (α) and first (β) and second (γ) hyperpolarizabilities. These can be predicted using computational methods like DFT. For instance, studies on other N-substituted triazole derivatives have calculated these values to assess their NLO potential. nih.govnih.govdntb.gov.ua A recent study on a novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative reported significant linear polarizability and hyperpolarizability values, indicating its promise for NLO applications. nih.govdntb.gov.ua

A hypothetical computational study on 3-Methyl-4,4'-bi(1,2,4-triazole) would involve geometry optimization followed by the calculation of these NLO parameters. The results would be benchmarked against known NLO materials like urea (B33335) to evaluate its potential.

Table 1: Hypothetical Data Table for NLO Properties This table is for illustrative purposes only, as specific data for 3-Methyl-4,4'-bi(1,2,4-triazole) is not available.

| Compound | α (a.u.) | β (a.u.) | γ (a.u.) |

|---|---|---|---|

| 3-Methyl-4,4'-bi(1,2,4-triazole) | Data not available | Data not available | Data not available |

Corrosion Inhibition Applications

Triazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media. researchgate.netresearchgate.netencyclopedia.pub Their efficacy stems from the presence of nitrogen heteroatoms and the aromatic ring, which facilitate adsorption onto the metal surface.

Adsorption Characteristics on Metal Surfaces

The primary mechanism of corrosion inhibition by organic molecules is the formation of a protective adsorbed layer on the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor molecule and the metal). researchgate.net

The adsorption of triazole inhibitors is influenced by:

The nature and charge of the metal surface.

The chemical structure of the inhibitor.

The corrosive environment (e.g., type of acid).

Experimental techniques like weight loss measurements and electrochemical studies (potentiodynamic polarization and electrochemical impedance spectroscopy) are used to determine the inhibition efficiency and understand the adsorption isotherm (e.g., Langmuir, Temkin). Studies on various triazole derivatives have shown high inhibition efficiencies. icrc.ac.irnih.gov While it is expected that 3-Methyl-4,4'-bi(1,2,4-triazole) would exhibit corrosion inhibition properties, specific experimental data on its adsorption characteristics is not available.

Computational Modeling of Inhibitor-Surface Interactions

Computational modeling, particularly DFT and Molecular Dynamics (MD) simulations, provides deep insights into the inhibitor-surface interaction at a molecular level. researchgate.net These studies can elucidate the adsorption mechanism and correlate the molecular structure of the inhibitor with its performance.

Key quantum chemical parameters calculated from DFT that are correlated with inhibition efficiency include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher values are associated with a greater tendency to donate electrons to the vacant d-orbitals of the metal.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values indicate a greater ability to accept electrons from the metal.

ΔE (Energy Gap): A lower energy gap often implies higher reactivity and can lead to better inhibition.

Dipole Moment (μ): A higher dipole moment may facilitate stronger adsorption on the metal surface.

MD simulations can model the adsorption of the inhibitor molecules on the metal surface in a simulated corrosive environment, providing information on the adsorption energy and the orientation of the inhibitor on the surface. researchgate.net While these computational tools are frequently applied to other triazole derivatives to explain their inhibitive action, researchgate.netresearchgate.net no such modeling studies have been published for 3-Methyl-4,4'-bi(1,2,4-triazole).

Table 2: Commonly Calculated Quantum Chemical Parameters for Corrosion Inhibitors This table illustrates the type of data generated in computational corrosion studies. Values are not specific to the target compound.

| Parameter | Description | Typical Correlation with Inhibition |

|---|---|---|

| E_HOMO | Electron-donating ability | Higher values often correlate with higher efficiency |

| E_LUMO | Electron-accepting ability | Lower values often correlate with higher efficiency |

| ΔE (E_LUMO - E_HOMO) | Reactivity of the molecule | Lower values often correlate with higher efficiency |

| Dipole Moment (μ) | Polarity of the molecule | No single trend, depends on the system |

| Electronegativity (χ) | Tendency to attract electrons | Varies |

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The advancement of applications for 3-Methyl-4,4'-bi(1,2,4-triazole) is contingent on the development of efficient and versatile synthetic methodologies. While classical methods for triazole synthesis exist, future research should focus on modern, sustainable, and high-yield approaches.

Current research on other substituted 1,2,4-triazoles often involves multi-step protocols, starting with the formation of a single triazole ring followed by functionalization or coupling. chemmethod.comzsmu.edu.ua For instance, the synthesis of 1,2,4-triazole-3-thiones can involve esterification, hydrazinolysis, and cyclization, which could be adapted. zsmu.edu.ua Future efforts could explore one-pot reactions that combine multiple steps, reducing waste and improving efficiency. isres.org The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times for the synthesis of other triazole derivatives and could be a key technique for this compound. nih.govmdpi.com

Furthermore, green chemistry principles should be integrated, exploring the use of environmentally benign solvents and catalysts. nih.gov Research into catalytic methods, potentially using copper or other transition metals, could facilitate the direct coupling of pre-formed methyl-triazole units, offering a more direct and atom-economical route to the bi-triazole structure. isres.org

Table 1: Potential Synthetic Strategies for 3-Methyl-4,4'-bi(1,2,4-triazole)

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. nih.govmdpi.com | Reduced reaction times, improved yields, enhanced reaction control. |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolating intermediates. isres.org | Increased efficiency, reduced solvent waste, and lower operational costs. |

| Green Catalysis | Employs environmentally friendly catalysts to promote the reaction. nih.gov | Reduced environmental impact, potential for catalyst recycling, high selectivity. |

| Direct N-N Coupling | Catalytic coupling of two 4-amino-3-methyl-1,2,4-triazole units. | Potentially a more direct and atom-economical route to the final product. |

In-Situ Characterization Techniques for Dynamic Process Monitoring

To optimize the synthetic routes developed for 3-Methyl-4,4'-bi(1,2,4-triazole), a deep understanding of the reaction kinetics and mechanism is essential. The application of in-situ characterization techniques offers a powerful way to monitor the reaction in real-time.

Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy can be used to track the disappearance of starting materials and the formation of the triazole ring structure. omicsonline.org Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the formation of intermediates and the final product during the course of the reaction. researchgate.net The synthesis of complex heterocyclic compounds often requires careful control of reaction conditions, and real-time monitoring allows for precise adjustments to temperature, pressure, or reactant addition to maximize yield and purity. nih.gov Advanced techniques like reaction calorimetry could also be employed to understand the thermodynamics of the synthesis, which is crucial for safe and efficient scale-up.

Exploration of Multifunctional Materials Incorporating 3-Methyl-4,4'-bi(1,2,4-triazole)

The bifunctional nature of the 3-Methyl-4,4'-bi(1,2,4-triazole) ligand, with its multiple nitrogen atoms available for coordination, makes it an excellent candidate for the construction of novel multifunctional materials.

A significant area of opportunity lies in the development of Metal-Organic Frameworks (MOFs). Research has shown that 1,2,4-triazole-carboxylate ligands can form robust frameworks with triangular Cu(II) clusters, resulting in materials with interesting topological and magnetic properties. acs.org By using 3-Methyl-4,4'-bi(1,2,4-triazole) as a linker, it may be possible to create new MOFs with unique porosities, catalytic activities, or sensor capabilities.

Furthermore, the hybridization of the bi-triazole scaffold with other functional molecules could lead to materials with combined properties. The 1,2,4-triazole (B32235) nucleus is a known pharmacophore in many drugs, and linking it to other bioactive moieties could produce new therapeutic candidates with enhanced or novel mechanisms of action. rsc.orgchemicalbook.com This approach has been successful in creating hybrid molecules with anti-inflammatory and antioxidant properties. mdpi.com

Computational Design of Tailored Bi(1,2,4-triazole) Architectures for Specific Applications

Computational chemistry and molecular modeling provide powerful tools for accelerating the discovery and development of new materials based on the 3-Methyl-4,4'-bi(1,2,4-triazole) scaffold. These in silico methods can predict the properties of novel compounds before they are synthesized, saving significant time and resources.

Molecular docking studies can be used to design and screen virtual libraries of derivatives for potential biological activity. rsc.orgmdpi.com For example, this approach has been used to identify potent enzyme inhibitors based on a triazole framework. mdpi.comresearchgate.net By modeling the interactions of 3-Methyl-4,4'-bi(1,2,4-triazole) derivatives with specific biological targets, researchers can prioritize the synthesis of the most promising candidates for applications in medicine.

In materials science, Density Functional Theory (DFT) calculations can be used to predict the electronic, optical, and magnetic properties of MOFs and other coordination polymers constructed from this ligand. nih.gov This allows for the rational design of materials with tailored properties for applications such as gas storage, catalysis, or as components in electronic devices.

Table 2: Potential Applications for Computationally Designed Architectures

| Application Area | Computational Method | Targeted Property/Function |

|---|---|---|

| Medicinal Chemistry | Molecular Docking, SAR Analysis mdpi.comresearchgate.net | Enzyme inhibition, receptor binding, antimicrobial activity. |

| Materials Science | Density Functional Theory (DFT) nih.gov | Electronic band structure, porosity, magnetic properties of MOFs. |

| Agrochemicals | QSAR (Quantitative Structure-Activity Relationship) | Fungicidal, herbicidal, or insecticidal activity. |

| High-Energy Materials | Calculation of Heats of Formation researchgate.net | Detonation velocity, stability, and energy density. |

Scalable Production and Potential for Industrial Relevance

For 3-Methyl-4,4'-bi(1,2,4-triazole) to have a significant real-world impact, the development of scalable and cost-effective production methods is crucial. Research in this area should focus on transitioning the most efficient laboratory-scale synthesis to a pilot or industrial scale.

This involves addressing challenges such as heat transfer, mixing, and purification on a larger scale. The development of continuous flow processes could offer significant advantages over traditional batch production, including improved safety, consistency, and throughput.

The potential for industrial relevance is broad. The 1,2,4-triazole ring system is a cornerstone in the pharmaceutical and agrochemical industries. chemicalbook.comresearchgate.net Derivatives are used as antifungal agents, herbicides, and plant growth regulators. researchgate.net Furthermore, nitrogen-rich compounds like bi-triazoles are explored as energetic materials. rsc.org The specific properties of 3-Methyl-4,4'-bi(1,2,4-triazole) could make it a valuable precursor in these fields, provided that a robust and economically viable manufacturing process can be established. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.